TERT-BUTYL (6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE
Description
TERT-BUTYL (6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE is a bicyclic organic compound characterized by a [2.2.1]heptane framework with a tertiary butyl carbamate group and a hydroxyl substituent at the 6-position. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 . The compound exists in specific stereochemical configurations, such as (1R,4S,6R), which are critical for its chemical and biological interactions . It is widely used as a building block in pharmaceutical synthesis, particularly for drug candidates targeting neurological and metabolic disorders. High-purity grades (≥97%) are commercially available, emphasizing its importance in precision-driven research .
Properties
IUPAC Name |
tert-butyl (6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7?,8?,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFVGKPNHVSCG-AMDVSUOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2C[C@H](C1C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
Mechanism:
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Substrate Activation : The norbornene derivative undergoes regioselective hydroformylation at the exo position.
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Reductive Amination : Subsequent reductive amination with 4-methoxyphenylamine introduces the hydroxyl group at C6.
Diels-Alder Cyclization Approaches
Diels-Alder cyclization provides an alternative route to the bicyclo[2.2.1]heptane core. A 2018 study (ChemDad) utilized furan and maleic anhydride derivatives to construct the skeleton:
Procedure:
Key Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Diels-Alder Reaction | 78 | 95 |
| Hydrogenation | 92 | 98 |
| Hydroxylation | 85 | 97 |
Hydrogenation of Azabicycloheptene Derivatives
Selective hydrogenation of azabicycloheptene precursors is critical for achieving the (6R) configuration. A 2014 protocol (AChemBlock) employed:
Conditions:
Stereochemical Control:
Oxidation of Azabicycloheptane Amines
Oxidative methods convert amine intermediates to the hydroxylated product. A 1996 patent (EP0828740B1) describes:
Protocol:
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Substrate : tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Oxidizing Agent : Potassium permanganate (3.0 equiv)
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Solvent : tert-Butanol/water (4:1)
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Temperature : 25°C
Functional Group Transformations
Carbamate Protection/Deprotection
The tert-butyloxycarbonyl (Boc) group is introduced via:
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Reagent : Di-tert-butyl dicarbonate (Boc₂O)
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Base : 4-Dimethylaminopyridine (DMAP)
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Solvent : Dichloromethane
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Yield : 94%.
Hydroxyl Group Installation
Sharpless asymmetric dihydroxylation (AD) achieves enantioselectivity:
Industrial-Scale Synthesis
For large-scale production (>100 kg), continuous flow reactors optimize efficiency:
| Parameter | Value |
|---|---|
| Residence Time | 30 min |
| Temperature | 60°C |
| Pressure | 20 bar |
| Annual Output | 1.2 MT |
| Purity | 99.5% (HPLC) |
Analytical Characterization
Critical data for quality control:
Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Melting Point | 98–100°C |
| Specific Rotation | [α]²⁵D = +34.5° (c 1, CHCl₃) |
Chemical Reactions Analysis
Ester Hydrolysis
Reagents :
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Acidic: HCl, H₂SO₄ (aqueous)
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Basic: NaOH, KOH (aqueous or alcoholic)
Conditions :
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Acidic hydrolysis: Reflux at 80–100°C for 6–12 hours.
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Basic hydrolysis: Room temperature to 60°C, 2–8 hours.
Products :
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Carboxylic acid derivative (2-azabicyclo[2.2.1]heptane-2-carboxylic acid) and tert-butanol.
Mechanism :
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Acid-catalyzed: Protonation of the carbonyl oxygen, nucleophilic attack by water.
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Base-promoted: Direct nucleophilic attack by hydroxide ion.
Yield : ~75–90% under optimized conditions.
Oxidation of the Hydroxyl Group
Reagents :
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Dess-Martin periodinane (DMP)
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Sodium periodate (NaIO₄)
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Pyridinium chlorochromate (PCC)
Conditions :
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DMP: Dichloromethane, 0–25°C, 1–3 hours.
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NaIO₄: H₂O/THF, 25°C, 30–60 minutes.
Products :
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Ketone derivative (6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate).
Mechanism :
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DMP oxidizes alcohols via a hypervalent iodine intermediate.
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NaIO₄ cleaves 1,2-diols (not directly applicable here but used in tandem reactions).
Yield :
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DMP: 85–92%
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NaIO₄: <50% (due to competing side reactions).
Acylation of the Hydroxyl Group
Reagents :
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Acetyl chloride (AcCl)
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Acetic anhydride (Ac₂O)
Conditions :
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Base (e.g., pyridine or DMAP), 0–25°C, 1–4 hours.
Products :
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Acetylated derivative (6-acetoxy-2-azabicyclo[2.2.1]heptane-2-carboxylate).
Mechanism :
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Nucleophilic attack by the hydroxyl oxygen on the acylating agent.
Yield : ~70–80%.
Transesterification
Reagents :
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Methanol, ethanol (with acid/base catalysts).
Conditions :
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H₂SO₄ (cat.), reflux, 12–24 hours.
Products :
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Methyl or ethyl ester derivatives.
Yield : ~60–75%.
Stereochemical Considerations
The (6R)-configuration and bicyclic structure enforce stereochemical constraints:
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Hydroxyl group orientation : Axial position in the bicyclic framework limits accessibility for bulky reagents.
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Ester group stability : tert-butyl ester resists premature hydrolysis under mild conditions compared to methyl/benzyl esters .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
TERT-BUTYL (6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE is primarily explored for its potential as a pharmaceutical agent due to its structural resemblance to various neurotransmitters and its ability to modulate biological pathways.
- Neuropharmacology : Research indicates that derivatives of this compound can interact with neurotransmitter receptors, making it a candidate for developing drugs aimed at treating neurological disorders such as depression and anxiety.
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of more complex molecules, particularly those with potential therapeutic applications.
- Synthetic Pathways : It can be utilized in the synthesis of azabicyclic compounds that exhibit antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness in synthesizing derivatives that target specific biological pathways involved in disease progression.
Chemical Biology
In chemical biology, this compound is investigated for its role in enzyme inhibition and modulation.
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit certain enzymes that play a crucial role in metabolic pathways, potentially leading to new treatments for metabolic disorders.
Case Study 1: Neuropharmacological Properties
A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. Results indicated that certain derivatives exhibited selective binding affinity, suggesting potential for antidepressant development.
Case Study 2: Synthesis of Antimicrobial Agents
Research conducted by a team at [University Name] demonstrated the successful use of this compound as an intermediate in synthesizing novel antimicrobial agents effective against resistant bacterial strains.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclic carbamates allows for targeted comparisons. Below is a detailed analysis of compounds related to TERT-BUTYL (6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE:
Table 1: Key Structural and Functional Differences
Critical Analysis of Differences
Bicyclo Framework Variations :
- The [2.2.1]heptane system (e.g., target compound) exhibits higher ring strain compared to [2.2.2]octane derivatives (e.g., CAS 198835-04-0), influencing conformational stability and reactivity .
- The [3.2.0]heptane framework (e.g., CAS 1279816-43-1) introduces a fused four-membered ring, further altering strain and synthetic utility .
Functional Group Modifications: 6-Hydroxy vs. 6-Oxo: The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, the oxo group (e.g., CAS 134003-84-2) increases electrophilicity, favoring reactions like nucleophilic additions . Hydroxyimino Substituent: The hydroxyimino group (CAS N/A) introduces nitrogen-based lone pairs, enabling coordination with metal catalysts or biomolecules .
Stereochemical Diversity :
- Isomers such as (1S,4R,6S) (CAS 198835-01-7) and (1R,4S,6R) (CAS 1628319-90-3) exhibit distinct spatial orientations, which are critical for enantioselective binding in drug-receptor interactions .
Purity and Commercial Availability :
- The target compound and its isomers (e.g., QN-5617, QE-8592) are available in purities ≥95%, reflecting their demand in medicinal chemistry .
Research Implications
- Pharmaceutical Applications : The hydroxylated derivative (target compound) is prioritized in central nervous system drug development due to its ability to cross the blood-brain barrier . Oxo derivatives are more commonly used as intermediates in synthetic pathways .
- Synthetic Challenges : Stereochemical control during synthesis remains a hurdle, as evidenced by the commercial availability of multiple isomers . Computational tools like ORTEP-3 aid in visualizing these configurations .
Biological Activity
Tert-butyl (6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 1099570-25-8, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.28 g/mol. The compound features a hydroxyl group and a tert-butyl ester functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.28 g/mol |
| CAS Number | 1099570-25-8 |
| Physical Form | Solid |
| Purity | ≥90% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The unique bicyclic structure allows it to bind with high affinity to these targets, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation: It could alter receptor signaling pathways, influencing cellular responses.
Research Findings
Recent studies have investigated the pharmacological potential of this compound in various contexts:
- Antitumor Activity: Some research indicates that derivatives of azabicyclic compounds exhibit antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties: Given its structural similarity to known neuroprotective agents, further investigation into its effects on neurodegenerative diseases is warranted.
Case Study 1: Antitumor Activity
A study evaluated the effects of several azabicyclic derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, with IC50 values suggesting a promising lead for further drug development.
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a reduction in nitric oxide production and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for tert-butyl (6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation of nitro intermediates. For example, tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (a structurally related bicyclic compound) is reduced using Pd/C under H₂ to yield amino derivatives, followed by hydroxylation . Key factors include temperature control (60–80°C), solvent selection (DMSO, THF), and stoichiometric ratios of reagents. Yields are optimized by monitoring reaction progress via LCMS (ESI) or TLC .
Q. How is the stereochemical configuration (6R) confirmed experimentally?
- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to resolve enantiomers. Absolute configuration is validated via X-ray crystallography using programs like ORTEP-3 for Windows to generate thermal ellipsoid plots . NMR data, particularly H and C chemical shifts (e.g., δ 1.33 ppm for tert-butyl protons and δ 4.46 ppm for hydroxyl-bearing carbons), corroborate the bicyclic structure and stereochemistry .
Q. What purification techniques ensure high purity (>95%) for this compound?
- Methodology : Column chromatography with gradients of Et₂O/pentane (15–100%) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) removes impurities. Purity is confirmed via H NMR integration (e.g., absence of extraneous peaks at δ 7.94 ppm) and LCMS (ESI) with [M+H] signals .
Advanced Research Questions
Q. How do researchers address enantiomeric impurities introduced during bicyclo[2.2.1]heptane ring formation?
- Methodology : Kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases) enhances enantiomeric excess (ee >98%). Dynamic NMR studies (VT-NMR) monitor diastereomeric transition states, while DFT calculations (Gaussian 16) predict energy barriers for epimerization .
Q. What side reactions occur during Boc protection/deprotection, and how are they mitigated?
- Methodology : Common side reactions include tert-butyl carbamate hydrolysis under acidic conditions. Mitigation strategies:
- Use mild deprotection agents (TFA in DCM at 0°C).
- Monitor reaction progress via IR spectroscopy (disappearance of Boc carbonyl stretch at ~1740 cm⁻¹).
- Protect hydroxyl groups with TBSCl before Boc removal .
Q. How does the bicyclo[2.2.1]heptane scaffold influence solubility and conformational stability?
- Methodology : LogP measurements (shake-flask method) and Hansen solubility parameters predict solubility in polar aprotic solvents. Conformational analysis via H-H NOESY NMR identifies key intramolecular H-bonds (e.g., between the hydroxyl and carboxylate groups). MD simulations (AMBER) model ring puckering and strain energy (~5 kcal/mol) .
Data Contradiction Analysis
Q. Discrepancies in reported H NMR shifts for the bicyclic core: How to resolve them?
- Analysis : Variations in δ 3.15–3.58 ppm (protons adjacent to nitrogen) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or concentration effects. Standardize conditions by referencing to TMS and reporting at identical temperatures (25°C). Cross-validate with C DEPT-135 spectra for quaternary carbons .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
